(S)-3-Acetylamino-gamma-butyrolactone
Description
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
N-[(3S)-5-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-5-2-6(9)10-3-5/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1 |
InChI Key |
HAASHVHBODWVJZ-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CC(=O)OC1 |
Canonical SMILES |
CC(=O)NC1CC(=O)OC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences among (S)-3-Acetylamino-gamma-butyrolactone and related lactones:
Stability and Reactivity
- Acetylamino vs. Hydroxy Groups: The acetylated amino group in this compound enhances hydrolytic stability compared to the hydroxy group in GHB or (S)-3-Hydroxy-gamma-butyrolactone, which is prone to oxidation or esterification .
- Boc Protection: The Boc group in (S)-3-Boc-Amino-gamma-butyrolactone is acid-labile, enabling mild deprotection, whereas the acetyl group requires stronger bases or nucleophiles for modification .
Preparation Methods
Anhydride Formation and Borohydride Reduction
L-Malic acid reacts with acetyl chloride to form acetyl-malic acid anhydride , which undergoes regioselective reduction using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in tetrahydrofuran (THF) with Lewis acid catalysts (e.g., ZnCl₂ or LiCl). This step avoids over-reduction by stabilizing the intermediate through coordination with the Lewis acid. Hydrochloric acid treatment then yields (S)-3-hydroxy-gamma-butyrolactone with >90% ee.
Functional Group Interconversion: Hydroxyl to Acetylamino
To introduce the acetylamino group, the hydroxyl group at C3 is activated via mesylation (methanesulfonyl chloride, CH₂Cl₂, trimethylamine). Subsequent nucleophilic substitution with aqueous ammonia or benzylamine generates the amine intermediate, which is acetylated using acetic anhydride or acetyl chloride. This three-step sequence achieves (S)-3-acetylamino-gamma-butyrolactone with 75–85% overall yield (Table 1).
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Mesylation | MeSO₂Cl, Et₃N, CH₂Cl₂, 0°C, 12 h | 95 | – |
| Amination | NH₃ (aq), THF, 60°C, 6 h | 80 | 92 |
| Acetylation | Ac₂O, pyridine, rt, 4 h | 90 | 92 |
| Catalyst | Substrate | Temp (°C) | H₂ Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| Ni4.5/SiO₂ | 2(5H)-Furanone | 80 | 3.5 | 99 |
| Ni3.0/SiO₂ | 2(5H)-Furanone + C4 acid | 80 | 3.5 | 70 |
Enzymatic methods provide an eco-friendly alternative for obtaining enantiopure products. Although not directly referenced in the patents, lipase-catalyzed acetylation or hydrolysis of racemic 3-acetylamino-gamma-butyrolactone precursors could resolve enantiomers.
Kinetic Resolution via Lipase B
Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of 3-amino-gamma-butyrolactone in vinyl acetate, leaving the (S)-enantiomer unreacted. After separation, the (S)-amine is acetylated to yield the target compound. This method typically achieves 90–95% ee but requires optimization of solvent systems and reaction times.
Ring-Opening and Lactonization Strategies
Amino Acid Cyclization
Gamma-aminobutyric acid (GABA) derivatives, such as N-acetyl-GABA , undergo lactonization under acidic conditions (HCl, refluxing toluene) to form the lactone ring. However, this route risks racemization unless low temperatures and short reaction times are maintained.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction (DEAD, Ph₃P) inverses configuration at C3, enabling conversion of (R)-3-hydroxy derivatives to this compound. This method is limited by the cost of azodicarboxylate reagents but achieves >98% ee.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Key Methods
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Chiral Pool (L-malic) | 85 | 92 | Low | High |
| Catalytic Hydrogenation | 70 | 85* | Moderate | Moderate |
| Enzymatic Resolution | 60 | 95 | High | Low |
| Mitsunobu Reaction | 75 | 98 | Very High | Low |
*Assumes chiral ligand optimization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-3-Acetylamino-γ-butyrolactone, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves acetylation of (S)-3-amino-γ-butyrolactone under anhydrous conditions using acetic anhydride or acetyl chloride. Enantiomeric purity is achieved via chiral chromatography (e.g., using cellulose-based CSP columns) or enzymatic resolution. Post-synthesis characterization via H/C NMR and polarimetry is critical to confirm stereochemistry .
Q. Which analytical techniques are most reliable for characterizing (S)-3-Acetylamino-γ-butyrolactone?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) resolves enantiomers. Infrared spectroscopy (IR) identifies acetyl and lactone functional groups (e.g., C=O stretch at ~1740 cm). Stability under varying pH and temperature should be assessed via accelerated degradation studies .
Q. How does the acetyl group influence the compound’s solubility and reactivity compared to its hydroxyl analog?
- Methodological Answer : Acetylation reduces polarity, increasing solubility in organic solvents (e.g., dichloromethane, THF) but decreasing aqueous solubility. Reactivity shifts include reduced nucleophilicity at the 3-position and altered stability under acidic/basic conditions. Computational tools like ACD/Labs software can model solubility and logP values .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for (S)-3-Acetylamino-γ-butyrolactone?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based models) to confirm target specificity. Control variables such as solvent choice (DMSO vs. saline) and incubation time, which affect compound stability. Use isotopic labeling (e.g., C-acetyl) to track metabolic pathways and rule off-target effects .
Q. How can computational modeling optimize the design of derivatives for enhanced metabolic stability?
- Methodological Answer : Employ density functional theory (DFT) to predict hydrolysis rates of the lactone ring and acetyl group. Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes. Validate predictions via in vitro microsomal stability assays and LC-MS metabolite profiling .
Q. What are the challenges in achieving scalable enantioselective synthesis, and how can they be addressed?
- Methodological Answer : Catalytic asymmetric methods (e.g., organocatalysts or transition-metal complexes) face scalability issues due to catalyst loading and side reactions. Continuous-flow reactors improve yield and enantiomeric excess (ee) by precise control of reaction parameters. Process analytical technology (PAT) monitors real-time ee using inline polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
